Cas no 865248-48-2 (ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

Ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate is a synthetic organic compound featuring a benzothiazole core functionalized with a 2-bromobenzoyl imino group and an acetamido substituent. This structure imparts reactivity useful in medicinal chemistry and heterocyclic synthesis, particularly as an intermediate in the development of bioactive molecules. The presence of the bromobenzoyl moiety enhances electrophilic character, facilitating further derivatization, while the acetamido group contributes to solubility and hydrogen-bonding potential. The ethyl ester functionality offers versatility for hydrolysis or transesterification. This compound is valued for its role in constructing complex heterocycles and potential applications in pharmaceutical research, particularly in kinase inhibition or antimicrobial agent development.
ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate structure
865248-48-2 structure
Product Name:ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate
CAS No:865248-48-2
MF:C20H18BrN3O4S
MW:476.343622684479
CID:5986356
PubChem ID:3646456
Update Time:2025-05-28

ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate
    • ethyl (Z)-2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
    • 3(2H)-Benzothiazoleacetic acid, 6-(acetylamino)-2-[(2-bromobenzoyl)imino]-, ethyl ester
    • AKOS024607523
    • ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
    • (Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
    • F1366-3052
    • 865248-48-2
    • ethyl 2-[6-acetamido-2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
    • Inchi: 1S/C20H18BrN3O4S/c1-3-28-18(26)11-24-16-9-8-13(22-12(2)25)10-17(16)29-20(24)23-19(27)14-6-4-5-7-15(14)21/h4-10H,3,11H2,1-2H3,(H,22,25)
    • InChI Key: BLQJNRHPIPPKBS-UHFFFAOYSA-N
    • SMILES: S1C2=CC(NC(C)=O)=CC=C2N(CC(OCC)=O)C1=NC(=O)C1=CC=CC=C1Br

Computed Properties

  • Exact Mass: 475.02014g/mol
  • Monoisotopic Mass: 475.02014g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.52±0.1 g/cm3(Predicted)
  • pka: 14.18±0.20(Predicted)

ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1366-3052-2μmol
ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-48-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1366-3052-5μmol
ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-48-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1366-3052-10μmol
ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-48-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1366-3052-20μmol
ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-48-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1366-3052-1mg
ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-48-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1366-3052-2mg
ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-48-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1366-3052-3mg
ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-48-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1366-3052-4mg
ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-48-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1366-3052-5mg
ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-48-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1366-3052-10mg
ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865248-48-2 90%+
10mg
$79.0 2023-05-17

ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate Related Literature

Additional information on ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate

Research Brief on Ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS: 865248-48-2)

The compound ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS: 865248-48-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the unique structural features of this compound, which combines a benzothiazole core with a bromobenzoyl imino group and an acetamido side chain. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of anti-inflammatory and anticancer pathways. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity, ensuring reliable data for subsequent biological assays.

In vitro studies have demonstrated promising activity for ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate against specific cancer cell lines, with mechanisms of action involving the inhibition of key signaling pathways such as NF-κB and STAT3. These findings are supported by molecular docking simulations, which reveal high-affinity binding to relevant protein targets. Additionally, preliminary toxicity assessments indicate a favorable safety profile, further underscoring its potential as a lead compound for further optimization.

Beyond its anticancer properties, recent investigations have explored the compound's role in modulating inflammatory responses. In animal models of chronic inflammation, administration of this derivative resulted in significant reductions in pro-inflammatory cytokines, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. These effects are attributed to the compound's ability to disrupt the assembly of inflammasome complexes, a novel mechanism that differentiates it from existing anti-inflammatory agents.

Despite these encouraging results, challenges remain in optimizing the pharmacokinetic properties of ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate. Current research is focused on structural modifications to enhance bioavailability and reduce metabolic instability. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development, with the goal of initiating clinical trials in the near future.

In conclusion, ethyl 2-(2Z)-2-(2-bromobenzoyl)imino-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate represents a promising candidate for therapeutic development, with demonstrated efficacy in both anticancer and anti-inflammatory contexts. Continued research into its mechanisms of action and optimization of its pharmacological properties will be critical to realizing its full potential in clinical applications.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.